3-Ethyl-1-isopropyl-1H-pyrazole

Beschreibung

BenchChem offers high-quality 3-Ethyl-1-isopropyl-1H-pyrazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Ethyl-1-isopropyl-1H-pyrazole including the price, delivery time, and more detailed information at info@benchchem.com.

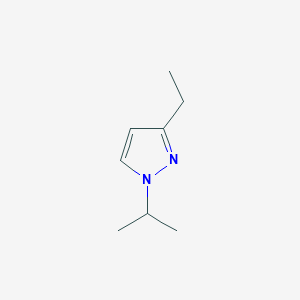

Structure

3D Structure

Eigenschaften

Molekularformel |

C8H14N2 |

|---|---|

Molekulargewicht |

138.21 g/mol |

IUPAC-Name |

3-ethyl-1-propan-2-ylpyrazole |

InChI |

InChI=1S/C8H14N2/c1-4-8-5-6-10(9-8)7(2)3/h5-7H,4H2,1-3H3 |

InChI-Schlüssel |

XGGZHRYEUQNCOX-UHFFFAOYSA-N |

Kanonische SMILES |

CCC1=NN(C=C1)C(C)C |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 3-Ethyl-1-isopropyl-1H-pyrazole (CAS Number 1007518-56-0)

Disclaimer: Publicly available information directly corresponding to CAS number 1007518-56-0 is limited. This guide has been constructed by leveraging established principles of pyrazole chemistry and extrapolating data from structurally analogous compounds to provide a comprehensive technical overview for research and development professionals.

Introduction

The pyrazole nucleus is a cornerstone in heterocyclic chemistry, forming the structural basis for a vast array of compounds with significant applications in pharmaceuticals, agrochemicals, and material science.[1][2] Its unique electronic properties and versatile substitution patterns allow for the fine-tuning of biological activity and material characteristics. This guide focuses on a specific derivative, 3-Ethyl-1-isopropyl-1H-pyrazole, providing a detailed exploration of its anticipated chemical properties, plausible synthetic routes, and potential applications based on the current understanding of pyrazole chemistry.

Physicochemical Properties and Structural Elucidation

Table 1: Predicted Physicochemical Properties of 3-Ethyl-1-isopropyl-1H-pyrazole

| Property | Predicted Value | Rationale/Reference Compound(s) |

| Molecular Formula | C₈H₁₄N₂ | Deduced from IUPAC name |

| Molecular Weight | 138.21 g/mol | Calculated from molecular formula |

| Appearance | Colorless to pale yellow liquid | Based on similar N-alkylated pyrazoles[4] |

| Boiling Point | ~180-200 °C | Extrapolated from related pyrazoles |

| Solubility | Soluble in organic solvents (e.g., ethanol, acetone, ethyl acetate); sparingly soluble in water. | General solubility of N-alkylated heterocycles[5] |

Structural Diagram:

Caption: Chemical structure of 3-Ethyl-1-isopropyl-1H-pyrazole.

Proposed Synthesis Methodologies

The synthesis of 3,5-disubstituted-1H-pyrazoles is well-documented, with several reliable methods available.[6] A highly plausible route to 3-Ethyl-1-isopropyl-1H-pyrazole involves the cyclocondensation of a β-diketone equivalent with isopropylhydrazine.

Workflow for Proposed Synthesis:

Caption: Proposed synthetic workflow for 3-Ethyl-1-isopropyl-1H-pyrazole.

Detailed Experimental Protocol (Hypothetical)

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 1-penten-3-one (1.0 eq) and a suitable solvent such as ethanol.

-

Reagent Addition: Slowly add isopropylhydrazine (1.1 eq) to the solution. An acid catalyst (e.g., acetic acid) or base catalyst may be employed to facilitate the reaction.

-

Reaction: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by vacuum distillation or column chromatography on silica gel to yield the final product.

Analytical Characterization

To confirm the identity and purity of the synthesized 3-Ethyl-1-isopropyl-1H-pyrazole, a combination of spectroscopic techniques would be employed.

Table 2: Expected Analytical Data

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the isopropyl group (a septet and a doublet), the ethyl group (a quartet and a triplet), and two distinct signals for the pyrazole ring protons. |

| ¹³C NMR | Resonances for all eight carbon atoms, with characteristic shifts for the sp² carbons of the pyrazole ring and the sp³ carbons of the alkyl substituents. |

| Mass Spectrometry (MS) | A molecular ion peak (M+) corresponding to the calculated molecular weight (138.21). |

| Infrared (IR) Spectroscopy | C-H stretching and bending frequencies for the alkyl groups and C=N and C=C stretching vibrations characteristic of the pyrazole ring.[7] |

Potential Applications in Research and Drug Development

While specific applications for this compound are not yet documented, the pyrazole scaffold is a well-established pharmacophore in medicinal chemistry.[2]

-

Agrochemicals: Many pyrazole derivatives exhibit insecticidal, fungicidal, and herbicidal properties. The specific substitution pattern of 3-Ethyl-1-isopropyl-1H-pyrazole could be explored for novel crop protection agents.[8]

-

Pharmaceuticals: Pyrazoles are integral to numerous approved drugs.[1] Potential therapeutic areas for this compound could include anti-inflammatory, analgesic, and anticancer applications, pending further research.[2]

-

Material Science: Pyrazole-based ligands are used in the synthesis of coordination polymers and metal-organic frameworks (MOFs). The N-isopropyl group could influence the steric and electronic properties of such materials.

Signaling Pathway Context (Hypothetical):

Should this pyrazole derivative exhibit inhibitory activity against a kinase, for example, its mechanism could be visualized as follows:

Caption: Hypothetical inhibition of a kinase signaling pathway.

Safety, Handling, and Storage

Given the lack of specific safety data, precautions should be based on related pyrazole compounds.[9][10]

-

Hazards: May be harmful if swallowed or inhaled and may cause skin and eye irritation.[4][9]

-

Handling: Use in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[11][12] Avoid contact with skin and eyes and prevent inhalation of vapors.[9]

-

Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.[9][10]

Conclusion

3-Ethyl-1-isopropyl-1H-pyrazole represents an intriguing yet underexplored member of the vast pyrazole family. This guide provides a foundational understanding of its likely properties, synthesis, and potential applications, drawing upon the rich chemistry of its structural relatives. It is intended to serve as a valuable resource for researchers embarking on the synthesis and investigation of this and similar novel pyrazole derivatives. Further experimental validation is necessary to confirm the predictions outlined herein and to fully unlock the potential of this compound.

References

-

PubChem. (n.d.). ethyl 3-isopropyl-1H-pyrazole-5-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

- Material Safety Data Sheet. (2005, October 9). Isopropyl alcohol.

- Combi-Blocks, Inc. (2023, March 25).

- AFG Bioscience LLC. (n.d.).

- TCI Chemicals. (n.d.).

- TSI. (2017, January 17).

- (2025, August 7). Direct Synthesis of Pyrazoles from Esters using tert-Butoxide-Assisted C-(C=O) Coupling. ChemComm.

-

MySkinRecipes. (n.d.). Ethyl 3-isopropyl-1H-pyrazole-5-carboxylate. Retrieved from [Link]

-

PubChem. (n.d.). 3-Ethyl-1-methyl-1H-pyrazole. National Center for Biotechnology Information. Retrieved from [Link]

- Alam, et al. (2025).

- Fisher Scientific. (2025, December 20).

-

Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

- (2020, October 24). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research.

- Panday, A., & Kumar, A. (2022). Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review). Orient. J. Chem., 38(3), 568-592.

- BenchChem. (2025).

-

Organic Chemistry Portal. (n.d.). Synthesis of 3H-pyrazoles. Retrieved from [Link]

-

NIST. (n.d.). 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester. NIST Chemistry WebBook. Retrieved from [Link]

Sources

- 1. chemrevlett.com [chemrevlett.com]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. ethyl 3-isopropyl-1H-pyrazole-5-carboxylate | C9H14N2O2 | CID 6422484 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-Ethyl-1-methyl-1H-pyrazole | C6H10N2 | CID 12581083 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Pyrazole synthesis [organic-chemistry.org]

- 7. 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester [webbook.nist.gov]

- 8. Ethyl 3-isopropyl-1H-pyrazole-5-carboxylate [myskinrecipes.com]

- 9. combi-blocks.com [combi-blocks.com]

- 10. afgsci.com [afgsci.com]

- 11. asrc.gc.cuny.edu [asrc.gc.cuny.edu]

- 12. tsi.com [tsi.com]

An In-Depth Technical Guide to the Physical Properties of 1-Isopropyl-3-ethylpyrazole Derivatives

This guide provides a comprehensive overview of the core physical properties of 1-isopropyl-3-ethylpyrazole and its derivatives, tailored for researchers, scientists, and professionals in drug development. The content herein is structured to offer not just data, but a deeper understanding of the molecular characteristics that influence the behavior of these compounds in various experimental and applied settings.

Introduction: The Significance of the Pyrazole Scaffold

Pyrazole derivatives are a cornerstone in medicinal chemistry and materials science, renowned for their wide spectrum of biological activities and versatile applications. The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, serves as a privileged scaffold in the design of therapeutic agents. The specific substitution pattern, such as the N-1 isopropyl and C-3 ethyl groups, significantly modulates the physicochemical properties of the parent molecule, thereby influencing its pharmacokinetic and pharmacodynamic profiles. Understanding these properties is paramount for the rational design of novel drugs and functional materials.

I. Solubility Profile: Navigating the Polarity Spectrum

The solubility of a compound is a critical determinant of its utility, impacting everything from reaction conditions to bioavailability. For 1-isopropyl-3-ethylpyrazole derivatives, solubility is a nuanced interplay of the pyrazole core's polarity and the lipophilicity of the alkyl substituents.

Key Influencing Factors:

-

The Pyrazole Core: The pyrazole ring itself imparts a degree of polarity due to the presence of two nitrogen atoms, allowing for hydrogen bonding in N-unsubstituted derivatives. However, in N-1 substituted pyrazoles like the 1-isopropyl variants, this hydrogen bond donating ability is absent, which generally decreases aqueous solubility.

-

Alkyl Substituents: The isopropyl group at the N-1 position and the ethyl group at the C-3 position are both nonpolar, contributing to the overall lipophilicity of the molecule. This increased hydrocarbon character tends to favor solubility in organic solvents over aqueous media.

-

Intermolecular Forces: In the solid state, the packing of pyrazole derivatives is influenced by van der Waals forces and, in some cases, dipole-dipole interactions. Stronger intermolecular forces in the crystal lattice will necessitate more energy to overcome, leading to lower solubility.

Expected Solubility Behavior:

Based on the structural features, 1-isopropyl-3-ethylpyrazole is expected to be sparingly soluble in water but readily soluble in a range of organic solvents. The general trend for solubility in common laboratory solvents is as follows:

| Solvent Class | Examples | Expected Solubility | Rationale |

| Polar Protic | Ethanol, Methanol, Isopropanol | High | The alcohol's hydroxyl group can act as a hydrogen bond acceptor, interacting with the pyrazole's nitrogen lone pairs. The alkyl chains of the solvents also favorably interact with the isopropyl and ethyl groups. |

| Polar Aprotic | Acetone, Ethyl Acetate, Acetonitrile | High to Moderate | These solvents can engage in dipole-dipole interactions with the polar pyrazole ring. |

| Nonpolar | Toluene, Hexane | Moderate to Low | Solubility will depend on the overall lipophilicity of the specific derivative. The alkyl groups enhance solubility in these solvents. |

| Aqueous | Water | Low | The absence of a hydrogen bond donating NH group and the presence of lipophilic alkyl groups limit solubility in water. |

Experimental Protocol: Determination of Solubility

A standardized method for determining the solubility of a 1-isopropyl-3-ethylpyrazole derivative is the isothermal shake-flask method.

Objective: To quantitatively determine the solubility of a pyrazole derivative in a specific solvent at a controlled temperature.

Materials:

-

1-isopropyl-3-ethylpyrazole derivative

-

Selected solvent of high purity

-

Thermostatically controlled shaker bath

-

Analytical balance

-

Volumetric flasks and pipettes

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Analytical instrument for quantification (e.g., HPLC-UV, GC-MS)

Procedure:

-

Preparation of Saturated Solution: Add an excess amount of the solid pyrazole derivative to a known volume of the solvent in a sealed flask.

-

Equilibration: Place the flask in a shaker bath set to a constant temperature (e.g., 25 °C) and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the solution to stand undisturbed for a sufficient time to allow undissolved solid to settle.

-

Sampling and Filtration: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed. Immediately filter the aliquot using a syringe filter into a clean vial.

-

Quantification: Prepare a series of standard solutions of the pyrazole derivative of known concentrations. Analyze both the filtered sample and the standard solutions using a validated analytical method to determine the concentration of the solute in the saturated solution.

II. Thermal Properties: Melting and Boiling Points

The melting and boiling points of a substance provide critical information about its purity and the strength of its intermolecular forces.

-

Melting Point: For solid derivatives, the melting point is a sharp, well-defined temperature at which the substance transitions from a solid to a liquid. The presence of impurities will typically broaden and depress the melting point range. For comparison, unsubstituted pyrazole has a melting point of 68 °C[1]. N-alkylation generally leads to a decrease in melting point due to the disruption of intermolecular hydrogen bonding that exists in N-H pyrazoles[2]. For example, 1-isopropyl-3-methyl-4-nitro-1H-pyrazole derivatives are often crystalline solids, and their crystallization is crucial for purification and characterization.

-

Boiling Point: As a liquid at room temperature, 1-isopropyl-3-ethylpyrazole's boiling point will be influenced by its molecular weight and the van der Waals forces between molecules. The boiling point of 1-isopropylpyrazole is reported to be 143 °C[3]. The addition of an ethyl group at the C-3 position would be expected to increase the molecular weight and surface area, leading to a higher boiling point.

Predictive Analysis of Boiling Point

We can estimate the boiling point of 1-isopropyl-3-ethylpyrazole by considering related structures. The boiling point of pyrazole is 187 °C[1]. The N-alkylation to 1-isopropylpyrazole lowers the boiling point to 143 °C due to the loss of hydrogen bonding[2][3]. A C-alkylation, on the other hand, generally increases the boiling point. Therefore, the boiling point of 1-isopropyl-3-ethylpyrazole is anticipated to be slightly higher than that of 1-isopropylpyrazole.

III. Spectroscopic Characterization: Unveiling the Molecular Structure

Spectroscopic techniques are indispensable for the structural elucidation and purity assessment of organic compounds.

1H and 13C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

Expected 1H NMR Spectral Features for 1-Isopropyl-3-ethylpyrazole:

-

Isopropyl Group: A septet for the methine proton (-CH) and a doublet for the two equivalent methyl groups (-CH3). The methine proton will be shifted downfield due to its proximity to the pyrazole ring.

-

Ethyl Group: A quartet for the methylene protons (-CH2) and a triplet for the methyl protons (-CH3).

-

Pyrazole Ring Protons: Two distinct signals in the aromatic region, likely doublets, corresponding to the protons at the C-4 and C-5 positions.

Expected 13C NMR Spectral Features:

-

Signals corresponding to the carbons of the isopropyl and ethyl groups.

-

Three distinct signals for the pyrazole ring carbons (C-3, C-4, and C-5), with the C-3 and C-5 carbons typically appearing at a lower field than the C-4 carbon.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Expected IR Absorption Bands:

-

C-H Stretching: Bands in the region of 2850-3000 cm-1 corresponding to the sp3 hybridized C-H bonds of the isopropyl and ethyl groups.

-

C=N and C=C Stretching: Aromatic ring stretching vibrations for the pyrazole ring, typically observed in the 1400-1600 cm-1 region.

-

C-N Stretching: Vibrations in the fingerprint region (below 1300 cm-1).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The molecular ion peak (M+) for 1-isopropyl-3-ethylpyrazole would be expected at an m/z corresponding to its molecular weight. Common fragmentation patterns would involve the loss of alkyl groups.

Experimental Workflow for Spectroscopic Analysis

Caption: Workflow for the spectroscopic characterization of pyrazole derivatives.

IV. Crystalline Structure: The Solid-State Architecture

For solid derivatives, single-crystal X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms and molecules in the crystal lattice. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions, which are fundamental to understanding the physical properties of the solid material. The crystal packing of pyrazole derivatives is often stabilized by a combination of C-H···N hydrogen bonds and π-π stacking interactions.

Protocol for Single-Crystal X-ray Diffraction

Objective: To determine the precise molecular structure and crystal packing of a solid 1-isopropyl-3-ethylpyrazole derivative.

Methodology:

-

Crystal Growth: Grow single crystals of suitable size and quality. This is often achieved through slow evaporation of a saturated solution, cooling crystallization, or vapor diffusion.

-

Crystal Mounting: Select a suitable crystal and mount it on a goniometer head.

-

Data Collection: Place the mounted crystal on a diffractometer and collect diffraction data by exposing it to a monochromatic X-ray beam.

-

Structure Solution and Refinement: Process the collected data to solve and refine the crystal structure using specialized software. This will yield a model of the atomic positions, bond lengths, and angles.

V. Physicochemical Parameters for Drug Development

In the context of drug discovery, parameters such as pKa and lipophilicity (logP) are crucial for predicting the absorption, distribution, metabolism, and excretion (ADME) properties of a compound.

-

pKa: The pKa value indicates the acidity or basicity of a compound. Pyrazole itself is a weak base with a pKa of approximately 2.5 for the protonated form[4]. The electron-donating alkyl groups (isopropyl and ethyl) are expected to slightly increase the basicity of the pyridine-like nitrogen atom.

-

Lipophilicity (logP): The partition coefficient (logP) is a measure of a compound's differential solubility in a nonpolar solvent (like octanol) and a polar solvent (water). A higher logP value indicates greater lipophilicity. The presence of the isopropyl and ethyl groups will significantly increase the logP of the pyrazole core, enhancing its ability to cross lipid membranes. The computed XLogP3 value for 1-isopropyl-1H-pyrazole is 0.9. The addition of an ethyl group would further increase this value.

Conclusion

The physical properties of 1-isopropyl-3-ethylpyrazole derivatives are a direct consequence of their molecular structure. The interplay between the polar pyrazole ring and the nonpolar N-isopropyl and C-ethyl substituents governs their solubility, thermal behavior, and spectroscopic characteristics. A thorough understanding and experimental determination of these properties are essential for the effective application of these compounds in research and development, particularly in the fields of medicinal chemistry and materials science. This guide provides a foundational framework for researchers to approach the characterization and utilization of this important class of heterocyclic compounds.

References

- BenchChem. (2025). Dealing with poor solubility of pyrazole derivatives during synthesis.

- Solubility of Things. (n.d.). Pyrazole.

- BenchChem. (2025). Overcoming poor solubility of pyrazole derivatives during reaction workup.

- ResearchGate. (n.d.). Efficient Synthesis and Comprehensive Characterization of bis ‐Pyrazole Derivatives: Including X‐Ray Crystallography and Hirshfeld Surface Analysis.

- ACS Omega. (2025). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents.

- RSC Publishing. (n.d.). Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives.

- PMC. (n.d.). Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives.

- PMC. (n.d.). New Pyrazole-Hydrazone Derivatives: X-ray Analysis, Molecular Structure Investigation via Density Functional Theory (DFT) and Their High In-Situ Catecholase Activity.

- PMC. (n.d.). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities.

- MDPI. (n.d.). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies.

- New Journal of Chemistry (RSC Publishing). (n.d.). Design, synthesis, characterization, in vitro screening, molecular docking, 3D-QSAR, and ADME-Tox investigations of novel pyrazole derivatives as antimicrobial agents.

- ChemicalBook. (n.d.). 18952-87-9(1-Isopropylpyrazole) Product Description.

- PubChemLite. (n.d.). 1-isopropyl-1h-pyrazole-3-carbaldehyde (C7H10N2O).

- ResearchGate. (n.d.). Synthesis of N-Alkylpyrazoles by Phase Transfer Catalysis Without Solvent.

- Indian Journal of Chemistry (IJC). (2025). Synthesis, Characterization and Pharmacological Evaluation of Pyrazole Derivatives Potent CNS Agents.

- PubChem. (n.d.). ethyl 3-isopropyl-1H-pyrazole-5-carboxylate.

- Journal of Organic Chemistry & Pharmaceutical Research. (2014). Synthesis and characterization of novel pyrazolone derivatives.

- University of Wisconsin-Platteville. (n.d.). NMR.

- Wikipedia. (n.d.). Isopropyl alcohol.

- PubChem. (n.d.). Pyrazole.

- BenchChem. (2025). In-depth Technical Guide on the Thermochemical Stability of 1-isopropyl-3-methyl-4-nitro-1H-pyrazole.

- ResearchGate. (2020). Crystal structure of ethyl 3-(trifluoromethyl)-1H-pyrazole-4-carboxylate, C7H7F3N2O2.

- CAMEO Chemicals. (n.d.). ISOPROPYL ALCOHOL.

- Smolecule. (2024). 1-Isopropyl-n-propyl-1h-pyrazol-4-amine.

- PubChemLite. (n.d.). Ethyl 5-isopropyl-1-methyl-1h-pyrazole-3-carboxylate (C10H16N2O2).

Sources

Regioisomeric Divergence in N-Substituted Heterocycles: The 1,3- vs. 1,5-Dialkylpyrazole Paradigm

The following technical guide addresses the structural, synthetic, and functional divergence between 3-ethyl-1-isopropyl and 5-ethyl-1-isopropyl isomers.

Scope Note: Based on standard IUPAC nomenclature and medicinal chemistry contexts, this guide identifies these isomers as regioisomers of N-substituted 1H-pyrazoles . In symmetrical rings (like benzene or cyclohexane), the 1,3- and 1,5- positions are homotopic (identical). Therefore, the distinction exists only in asymmetric heterocycles where position 1 is defined by a heteroatom (Nitrogen), making position 3 (distal) and position 5 (proximal) chemically distinct.

Executive Summary

In drug development, the "3 vs. 5" regioselectivity challenge is a critical quality attribute (CQA) in the synthesis of pyrazole-based pharmacophores (e.g., p38 MAP kinase inhibitors, COX-2 inhibitors).

While 1-isopropyl-3-ethyl-1H-pyrazole (the 1,3-isomer) and 1-isopropyl-5-ethyl-1H-pyrazole (the 1,5-isomer) share identical molecular weights and similar polarities, they exhibit drastically different steric profiles and biological binding capabilities. The 1,5-isomer is characterized by a significant "proximal clash" between the N-isopropyl group and the C5-ethyl group, often resulting in altered thermodynamic stability and distinct nuclear magnetic resonance (NMR) signatures compared to the sterically uncongested 1,3-isomer.

Structural & Steric Analysis

The core difference lies in the spatial relationship between the substituent on the Nitrogen (N1) and the substituent on the Carbon ring.

The 1,3-Isomer (Distal/Linear)

-

Configuration: The ethyl group is located at position 3, separated from the N-isopropyl group by C4.

-

Sterics: This conformation is "open." The N-isopropyl group can rotate freely without steric interference from the ethyl group.

-

Thermodynamics: generally the thermodynamically favored product in the absence of directing groups, as it minimizes Van der Waals repulsion.

The 1,5-Isomer (Proximal/Clashed)

-

Configuration: The ethyl group is located at position 5, directly adjacent to the N-isopropyl group.

-

Sterics: Significant A(1,5) strain (allylic-like strain). The bulk of the isopropyl group (methine + two methyls) clashes with the methylene protons of the ethyl group.

-

Consequence: This steric crowding forces the N-isopropyl group to twist out of the plane of the aromatic ring, potentially disrupting

-conjugation or altering the binding trajectory in a protein active site.

Comparative Visualization

The following diagram illustrates the connectivity and steric pressure points.

Figure 1: Structural comparison highlighting the steric clash in the 1,5-isomer vs. the open geometry of the 1,3-isomer.

Synthetic Pathways & Regiocontrol[1][2]

The formation of these isomers typically occurs during the cyclocondensation of hydrazines with 1,3-diketones or

The Mechanism of Divergence

When isopropylhydrazine reacts with 1-cyclopropyl-1,3-butanedione (or a generic unsymmetrical 1,3-diketone), two pathways compete:

-

Nucleophilic Attack at C1: Leads to the 5-ethyl isomer.

-

Nucleophilic Attack at C3: Leads to the 3-ethyl isomer.

Controlling the Outcome

| Variable | Effect on Regioselectivity |

| Solvent Polarity | Protic solvents often favor the 1,3-isomer due to hydrogen bonding stabilization of the intermediate. |

| Steric Bulk | Larger N-substituents (like Isopropyl) generally disfavor the 1,5-isomer due to the steric clash described above. |

| Lewis Acids | Use of Lewis acids (e.g., ZnCl |

Analytical Differentiation Protocol (Self-Validating System)

Distinguishing these isomers requires a robust analytical workflow. Relying solely on LC-MS is insufficient as they have identical masses. The gold standard is 1D NOE (Nuclear Overhauser Effect) NMR .

The NOE Logic

-

1,5-Isomer: The N-Isopropyl methine proton is spatially close (< 5 Å) to the C5-Ethyl protons. Result: Strong NOE signal enhancement.

-

1,3-Isomer: The N-Isopropyl methine proton is far from the C3-Ethyl protons. Result: No (or negligible) NOE signal.

Step-by-Step Characterization Workflow

Figure 2: Decision tree for the spectroscopic assignment of pyrazole regioisomers.

Crystallographic Verification

If the product is solid, X-ray crystallography provides definitive proof.

-

1,5-Isomer: Bond angles at N1-C5 will show distortion to accommodate the isopropyl group.

-

1,3-Isomer: Planar geometry is typically maintained.

Biological Implications in Drug Design

Understanding the difference is vital for Structure-Activity Relationship (SAR) studies.

-

Binding Pocket Shape:

-

3-Ethyl-1-Isopropyl: Presents a "long" vector. Ideal for pockets that are deep but narrow.

-

5-Ethyl-1-Isopropyl: Presents a "wide/globular" vector. The ethyl group effectively increases the width of the N-substituent region.

-

-

Metabolic Stability:

-

The 1,5-isomer often has different metabolic liabilities. The steric hindrance at C5 can protect the ethyl group from oxidation, whereas the exposed C3-ethyl in the 1,3-isomer is more accessible to CYP450 enzymes.

-

-

Kinase Selectivity:

-

In p38 MAP kinase inhibitors, the N-substituent often sits in a hydrophobic pocket. A 1,5-substitution pattern can prevent the inhibitor from entering the ATP-binding site due to steric clash with the gatekeeper residue, whereas the 1,3-isomer may fit perfectly.

-

References

-

Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles. Source: Organic Chemistry Portal / Org. Lett. Description: Methodologies for controlling regioselectivity using specific bases and solvents.[1] URL:[Link]

-

Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Source: MDPI (Molecules) Description: Detailed analysis of tautomerism and N-alkylation patterns in pyrazoles. URL:[Link]

-

Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence. Source: PubMed / J Org Chem. Description:[2] Crystallographic evidence of attractive vs repulsive interactions defining regioisomerism. URL:[Link]

-

Ethyl 3-isopropyl-1H-pyrazole-5-carboxylate (Compound Data). Source: PubChem Description:[3][4] Chemical and physical properties of the specific 3/5 isomer class. URL:[Link]

Sources

- 1. Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes [organic-chemistry.org]

- 2. Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ethyl 3-isopropyl-1H-pyrazole-5-carboxylate | C9H14N2O2 | CID 6422484 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. PubChemLite - Ethyl 5-isopropyl-1-methyl-1h-pyrazole-3-carboxylate (C10H16N2O2) [pubchemlite.lcsb.uni.lu]

Methodological & Application

Synthesis of 3-Ethyl-1-isopropyl-1H-pyrazole: A Detailed Protocol and Mechanistic Exploration via Knorr Condensation of 1,3-Diketones

An Application Note for Researchers and Drug Development Professionals

Abstract: This application note provides a comprehensive guide for the synthesis of 3-Ethyl-1-isopropyl-1H-pyrazole, a valuable scaffold in medicinal chemistry. The protocol is centered around the robust and well-established Knorr pyrazole synthesis, utilizing the cyclocondensation of a 1,3-diketone (heptane-3,5-dione) with isopropylhydrazine.[1][2][3] We will delve into the underlying reaction mechanism, provide a detailed, step-by-step experimental protocol, and offer expert insights to ensure reproducibility and high-purity yields. This guide is designed for researchers, medicinal chemists, and process development scientists engaged in the synthesis of heterocyclic compounds for drug discovery and development.

Introduction and Significance

Pyrazole derivatives are a cornerstone of modern medicinal chemistry, forming the core structure of numerous FDA-approved drugs. Their five-membered heterocyclic ring with two adjacent nitrogen atoms imparts unique physicochemical properties, enabling them to act as versatile pharmacophores.[4] Pyrazoles are found in drugs with a wide range of therapeutic applications, including anti-inflammatory agents (e.g., Celecoxib), anti-obesity drugs (e.g., Rimonabant), and agents for erectile dysfunction (e.g., Sildenafil).[4][5]

The synthesis of substituted pyrazoles is, therefore, a critical task in pharmaceutical research. The Knorr pyrazole synthesis, first reported in 1883, remains one of the most direct and reliable methods for their preparation.[1][2] This method involves the reaction of a 1,3-dicarbonyl compound with a hydrazine derivative.[3] This application note details a specific application of this reaction for the synthesis of 3-Ethyl-1-isopropyl-1H-pyrazole, a compound of interest for building more complex molecular architectures.

The Knorr Pyrazole Synthesis: A Mechanistic Overview

The formation of the pyrazole ring from a 1,3-diketone and a substituted hydrazine is a classic example of a condensation reaction followed by cyclization and aromatization. The reaction proceeds through several key steps, which are crucial to understand for optimizing reaction conditions.

The overall transformation is as follows:

Heptane-3,5-dione + Isopropylhydrazine → 3-Ethyl-1-isopropyl-1H-pyrazole + 2 H₂OThe Stepwise Mechanism:

-

Initial Nucleophilic Attack: The reaction is typically catalyzed by a small amount of acid. One of the carbonyl groups of the 1,3-diketone (heptane-3,5-dione) is protonated, activating it towards nucleophilic attack. The more nucleophilic terminal nitrogen of isopropylhydrazine then attacks the activated carbonyl carbon.

-

Formation of Hydrazone Intermediate: A hemiaminal intermediate is formed, which quickly eliminates a molecule of water to yield a stable hydrazone intermediate.

-

Intramolecular Cyclization: The second nitrogen atom of the hydrazine moiety then performs an intramolecular nucleophilic attack on the remaining carbonyl group. This step forms the five-membered dihydropyrazole ring.

-

Aromatization: The final step is the elimination of a second molecule of water from the cyclic intermediate. This dehydration step results in the formation of a stable, aromatic pyrazole ring, which is the thermodynamic driving force for the reaction.[6]

Senior Application Scientist's Note on Regioselectivity: In this specific synthesis, we use heptane-3,5-dione, a symmetrical 1,3-diketone. This choice elegantly circumvents the common issue of regioselectivity that can arise with unsymmetrical diketones, where two different constitutional isomers of the pyrazole could be formed.[1] The use of a symmetrical starting material ensures that only one product isomer is generated, greatly simplifying the purification process and improving the overall efficiency of the synthesis.

The logical flow of the reaction mechanism can be visualized as follows:

Caption: A simplified diagram of the Knorr pyrazole synthesis mechanism.

Detailed Experimental Protocol

This protocol provides a reliable method for the synthesis of 3-Ethyl-1-isopropyl-1H-pyrazole on a laboratory scale.

3.1. Materials and Reagents

| Reagent/Material | Grade | Supplier Recommendation |

| Heptane-3,5-dione | ≥98% Purity | Sigma-Aldrich, Acros |

| Isopropylhydrazine hydrochloride | ≥97% Purity | TCI, Alfa Aesar |

| Sodium Acetate (Anhydrous) | Reagent Grade | Fisher Scientific |

| Ethanol (200 Proof) | Anhydrous | Decon Labs |

| Ethyl Acetate | HPLC Grade | VWR |

| Hexanes | HPLC Grade | VWR |

| Silica Gel | 60 Å, 230-400 mesh | Sorbent Technologies |

| Magnesium Sulfate (Anhydrous) | Reagent Grade | EMD Millipore |

3.2. Equipment

-

Round-bottom flask (100 mL)

-

Reflux condenser

-

Magnetic stir plate and stir bar

-

Heating mantle with temperature control

-

Rotary evaporator

-

Glassware for liquid-liquid extraction (separatory funnel)

-

Glass column for chromatography

-

TLC plates (silica gel 60 F₂₅₄)

3.3. Step-by-Step Procedure

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add heptane-3,5-dione (5.12 g, 40 mmol, 1.0 equiv). Dissolve the diketone in 50 mL of absolute ethanol.

-

Addition of Hydrazine: In a separate beaker, dissolve isopropylhydrazine hydrochloride (4.87 g, 44 mmol, 1.1 equiv) and anhydrous sodium acetate (3.61 g, 44 mmol, 1.1 equiv) in 20 mL of water. Stir until fully dissolved.

-

Expert Tip: Isopropylhydrazine is often supplied as a hydrochloride salt for improved stability. The sodium acetate is added as a mild base to liberate the free hydrazine in situ.

-

-

Initiating the Reaction: Add the aqueous hydrazine solution to the ethanolic solution of the diketone at room temperature. Equip the flask with a reflux condenser.

-

Reflux: Heat the reaction mixture to reflux (approximately 80-85 °C) using a heating mantle. Allow the reaction to proceed for 4-6 hours.

-

Monitoring the Reaction: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 4:1 Hexanes:Ethyl Acetate eluent system. The starting diketone should be consumed, and a new, lower Rf spot corresponding to the pyrazole product should appear.

-

Work-up:

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the ethanol under reduced pressure using a rotary evaporator.

-

To the remaining aqueous residue, add 50 mL of ethyl acetate and transfer to a separatory funnel.

-

Wash the organic layer sequentially with 30 mL of water and 30 mL of brine (saturated NaCl solution).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate again on the rotary evaporator to yield the crude product.

-

-

Purification:

-

Purify the crude oil by flash column chromatography on silica gel.

-

Prepare the column using a slurry of silica gel in hexanes.

-

Load the crude product onto the column and elute with a gradient of 0% to 10% ethyl acetate in hexanes.

-

Collect the fractions containing the pure product (as determined by TLC) and combine them.

-

Remove the solvent under reduced pressure to yield 3-Ethyl-1-isopropyl-1H-pyrazole as a clear to pale yellow oil.

-

-

Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Data Summary and Expected Results

The following table summarizes the key parameters for this synthesis.

| Parameter | Value |

| Reactant 1 | Heptane-3,5-dione (128.17 g/mol ) |

| Reactant 2 | Isopropylhydrazine HCl (110.57 g/mol ) |

| Stoichiometry | 1.0 equiv Diketone / 1.1 equiv Hydrazine |

| Solvent | Ethanol / Water |

| Temperature | Reflux (~85 °C) |

| Reaction Time | 4-6 hours |

| Product Molecular Weight | 152.24 g/mol |

| Physical Appearance | Clear to pale yellow oil |

| Expected Yield | 75-85% |

| Purity (Post-Chromatography) | >98% |

Visualized Experimental Workflow

The entire process, from setup to final characterization, is outlined in the workflow diagram below.

Caption: End-to-end workflow for the synthesis of 3-Ethyl-1-isopropyl-1H-pyrazole.

Conclusion

The Knorr pyrazole synthesis is a powerful and highly adaptable method for creating substituted pyrazoles from readily available 1,3-dicarbonyl compounds. The protocol detailed herein for 3-Ethyl-1-isopropyl-1H-pyrazole is robust, high-yielding, and benefits from a simplified purification due to the use of a symmetrical diketone. By understanding the underlying mechanism and following this detailed guide, researchers in drug development and organic synthesis can reliably produce this valuable heterocyclic building block for their research endeavors.

References

-

Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. [Link]

-

Synthesis of substituted pyrazoles from 1,3-diketones and hydrazine derivatives. ResearchGate. [Link]

-

Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles. (2018). Royal Society of Chemistry. [Link]

-

Knorr Pyrazole Synthesis. J&K Scientific LLC. [Link]

-

Pyrazole synthesis. Organic Chemistry Portal. [Link]

-

SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST. (2023). JETIR. [Link]

-

SYNTHESIS OF NOVEL PYRAZOLE DERIVATIVES FROM DIARYL 1,3-DIKETONES (PART-II). Oriental Journal of Chemistry. [Link]

-

Knorr Pyrazole Synthesis. Chem Help Asap. [Link]

-

SYNTHESIS OF NOVEL PYRAZOLE DERIVATIVES FROM DIARYL 1,3-DIKETONES (PART-I). Oriental Journal of Chemistry. [Link]

-

Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2019). Beilstein Journal of Organic Chemistry. [Link]

-

Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. (2024). RSC Advances. [Link]

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2017). Molecules. [Link]

-

Synthesis of 1,3-diketones. Organic Chemistry Portal. [Link]

-

Treatment of a 1,3 -diketone such as pentane- 2,4 -dione with base does not give an aldol condensation product. Explain. Vaia. [Link]

-

AK-1 I Aldehyde Ketone I Reaction of di-ketone with Hydrazine. (2012). YouTube. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. jk-sci.com [jk-sci.com]

- 3. chemhelpasap.com [chemhelpasap.com]

- 4. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

3-Ethyl-1-isopropyl-1H-pyrazole intermediate in agrochemical synthesis

Application Note: Strategic Synthesis and Regiocontrol of 3-Ethyl-1-isopropyl-1H-pyrazole

Executive Summary

The pyrazole ring is a privileged scaffold in modern agrochemistry, serving as the core pharmacophore for blockbuster fungicides (e.g., SDHIs like Penthiopyrad, Fluxapyroxad) and acaricides (e.g., Tebufenpyrad, Tolfenpyrad). While methyl-substituted pyrazoles have historically dominated the market, 3-Ethyl-1-isopropyl-1H-pyrazole represents a critical "Next-Generation" scaffold. The substitution of the methyl group with an ethyl moiety and the N-methyl with an N-isopropyl group significantly alters the lipophilicity (LogP) and metabolic stability of the final active ingredient (AI), often enhancing cuticular penetration in target pests and resistance management profiles.

This guide provides a validated protocol for the synthesis of 3-Ethyl-1-isopropyl-1H-pyrazole , addressing the primary challenge in pyrazole chemistry: Regioselectivity . We detail the thermodynamic and kinetic control required to favor the 1,3-isomer over the undesired 1,5-isomer and provide downstream functionalization protocols for converting this intermediate into a coupling-ready synthon.

Chemical Profile & Strategic Importance

| Property | Specification |

| Chemical Name | 3-Ethyl-1-isopropyl-1H-pyrazole |

| CAS Number | 1007518-56-0 (Generic/Isomer Specific) |

| Molecular Formula | C₈H₁₄N₂ |

| Molecular Weight | 138.21 g/mol |

| Role | Lipophilic Scaffold / "Scaffold Hopping" Intermediate |

| Key Application | Precursor for C5-Carboxamide SDHI Fungicides & METI-I Acaricides |

| Regio-Challenge | Distinguishing 3-Ethyl (Target) from 5-Ethyl (By-product) |

Mechanism of Action Relevance: In SDHI fungicides, the pyrazole C4-carboxylate or C4-amine moiety binds to the ubiquinone binding site of Succinate Dehydrogenase (Complex II). The N1-substituent (Isopropyl) sits in a hydrophobic pocket. Increasing the bulk from methyl to isopropyl can improve binding affinity in resistant fungal strains (e.g., Septoria tritici).

Synthesis Pathway Analysis

The synthesis of unsymmetrical N-alkyl pyrazoles presents a classic regioselectivity problem. Two primary routes exist:

-

Route A: Cyclocondensation (The Enaminone Route)

-

Reaction: 1-(Dimethylamino)pent-1-en-3-one + Isopropylhydrazine.

-

Outcome: Typically favors the 1-isopropyl-5-ethyl isomer (Undesired) due to the nucleophilic attack mechanism.

-

Verdict:Not Recommended for the 3-ethyl target without specialized Lewis acids.

-

-

Route B: N-Alkylation of 3-Ethylpyrazole (The Displacement Route)

-

Reaction: 3-Ethyl-1H-pyrazole + Isopropyl Halide + Base.

-

Outcome: Favors the 1-isopropyl-3-ethyl isomer (Target) due to steric hindrance. The bulky ethyl group at C3 shields the adjacent nitrogen (N2), making the distal nitrogen (N1) more nucleophilic and accessible.

-

Verdict:Recommended Protocol.

-

Pathway Visualization (DOT Diagram)

Caption: Regioselective synthesis pathway favoring the 1,3-isomer via steric control during N-alkylation, followed by downstream C5-functionalization.

Detailed Experimental Protocol

Objective: Synthesis of 3-Ethyl-1-isopropyl-1H-pyrazole via Phase-Transfer Catalyzed Alkylation. Scale: 100 mmol (Pilot Lab Scale).

Materials & Reagents

-

Substrate: 3-Ethyl-1H-pyrazole (9.6 g, 100 mmol). Note: Commercial 3-ethylpyrazole exists as a tautomer with 5-ethylpyrazole.

-

Alkylating Agent: 2-Bromopropane (Isopropyl bromide) (14.8 g, 120 mmol).

-

Base: Cesium Carbonate (Cs₂CO₃) (48.8 g, 150 mmol) OR Potassium Hydroxide (KOH) powder.

-

Solvent: N,N-Dimethylformamide (DMF) (anhydrous, 100 mL).

-

Catalyst (Optional): Tetrabutylammonium bromide (TBAB) (5 mol%) if using KOH/Toluene system.

Step-by-Step Procedure

-

Reaction Setup:

-

Charge a 250 mL 3-neck round-bottom flask with 3-Ethyl-1H-pyrazole and DMF .

-

Add Cesium Carbonate in one portion. Expert Insight: Cs₂CO₃ is preferred over K₂CO₃ due to the "Cesium Effect," which enhances solubility and nucleophilicity in dipolar aprotic solvents, improving the 1,3:1,5 regio-ratio.

-

Cool the mixture to 0°C using an ice bath.

-

-

Alkylation:

-

Add 2-Bromopropane dropwise over 20 minutes via an addition funnel.

-

Critical Control Point: Maintain internal temperature < 10°C to minimize elimination of isopropyl bromide to propene.

-

Allow the reaction to warm to Room Temperature (25°C) and stir for 12–16 hours.

-

Monitor: Check reaction progress via TLC (Hexane:EtOAc 4:1) or GC-MS. The target 1,3-isomer typically elutes after the 1,5-isomer on non-polar GC columns due to shielding effects, but before it on silica TLC (less polar).

-

-

Work-up:

-

Quench the reaction with water (200 mL) and extract with Methyl tert-butyl ether (MTBE) (3 x 100 mL).

-

Wash the combined organic layers with Brine (2 x 100 mL) to remove DMF.

-

Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

-

Purification (Regio-Separation):

-

The crude oil contains a mixture of 1,3-isomer (Major) and 1,5-isomer (Minor, typically <10%).

-

Distillation: The isomers have slightly different boiling points. Fractional distillation under vacuum (10 mbar) is effective.

-

Flash Chromatography: If high purity (>99%) is required for biological assays:

-

Stationary Phase: Silica Gel (230-400 mesh).

-

Mobile Phase: Gradient 0% -> 20% EtOAc in Hexanes.

-

Yield: Expect 10.5–11.5 g (75–83%) of the target 3-Ethyl-1-isopropyl-1H-pyrazole .

-

-

Quality Control (QC) Criteria

| Test | Acceptance Criteria | Methodological Note |

| GC-Purity | > 98.0% (Area%) | Ensure separation of 1,3 and 1,5 isomers. |

| ¹H-NMR (CDCl₃) | Characteristic Isopropyl Septet | 1,3-Isomer (Target): C5-H is a doublet (approx δ 7.3 ppm). 1,5-Isomer: C3-H is a doublet (approx δ 7.5 ppm). NOESY is required for absolute confirmation. |

| NOESY NMR | Critical Check | Target: Strong NOE correlation between N-Isopropyl CH and C5-H (the ring proton). Weak/No correlation between N-Isopropyl and Ethyl group. |

Application Note: Downstream Functionalization

To utilize this intermediate in SDHI synthesis, it must usually be carboxylated at the C5 position (ortho to the directing nitrogen).

Protocol: C5-Lithiation and Carboxylation

-

Dissolve 3-Ethyl-1-isopropyl-1H-pyrazole in anhydrous THF under N₂.

-

Cool to -78°C.

-

Add n-Butyllithium (1.1 eq) dropwise. The lone pair on N2 directs lithiation specifically to the C5 position (Process known as Directed Ortho Metalation - DoM).

-

Stir for 1 hour at -78°C.

-

Quench with excess dry ice (CO₂) or Ethyl Chloroformate.

-

Result: 3-Ethyl-1-isopropyl-1H-pyrazole-5-carboxylic acid (or ethyl ester).

-

Note: This acid is the direct coupling partner for aniline derivatives to form the final carboxamide fungicide.

-

Troubleshooting & Optimization

-

Issue: Low Regioselectivity (High levels of 1,5-isomer).

-

Cause: Reaction temperature too high or solvent too polar (stabilizing the transition state for the more hindered attack).

-

Solution: Switch to Toluene/KOH with phase transfer catalyst (TBAB). Non-polar solvents enhance the steric bias, further favoring the 1,3-isomer.

-

-

Issue: Elimination of Isopropyl Bromide.

-

Cause: Base is too strong or temperature too high.

-

Solution: Use Isopropyl Iodide (more reactive nucleophile, allows milder conditions) or switch base to K₂CO₃.

-

References

-

Lamberth, C. (2007). "Pyrazole Chemistry in Crop Protection." Heterocycles, 71(7), 1467-1502.[1]

-

Research Team at BenchChem. (2025). "Minimizing impurities in the synthesis of 1-isopropyl-3-methyl-4-nitro-1H-pyrazole." BenchChem Application Notes.

-

National Center for Biotechnology Information. (2025). "Ethyl 3-isopropyl-1H-pyrazole-5-carboxylate - PubChem Compound Summary." PubChem.

-

Sigma-Aldrich. (2025). "Product Specification: 1-Ethyl-3-isopropyl-1H-pyrazole-5-carboxylic acid." Merck KGaA.

-

Li, X., et al. (2025).[2] "Discovery of Novel Pyrazole β-Ketonitrile Derivatives as Broad Spectrum SDHI Fungicides." Journal of Agricultural and Food Chemistry.

Sources

palladium-catalyzed cross-coupling using 3-Ethyl-1-isopropyl-1H-pyrazole

Application Note: Regioselective Palladium-Catalyzed Cross-Coupling of 3-Ethyl-1-isopropyl-1H-pyrazole

Executive Summary

3-Ethyl-1-isopropyl-1H-pyrazole (CAS: 49633-25-2 / Analogues) represents a critical scaffold in modern medicinal chemistry, particularly in the development of sGC stimulators, kinase inhibitors, and agrochemicals. Its unique substitution pattern—featuring a bulky N1-isopropyl group and a C3-ethyl group—presents a specific regioselectivity challenge during palladium-catalyzed functionalization.

This guide details the protocols for regioselective cross-coupling of this scaffold. Unlike simple pyrazoles, the steric bulk of the N1-isopropyl group significantly retards direct C-5 activation, making C-4 functionalization the kinetically favored pathway. We present two distinct workflows:

-

Route A (Standard): C-4 Arylation via Halogenation/Suzuki-Miyaura Coupling.

-

Route B (Advanced): Direct C-5 C-H Arylation via Concerted Metalation-Deprotonation (CMD).

Mechanistic Insight & Regioselectivity

The reactivity of 3-Ethyl-1-isopropyl-1H-pyrazole is governed by the interplay between electronic density and steric hindrance.

-

C-4 Position (Electronic Control): This is the most nucleophilic site. Electrophilic palladation or halogenation occurs here rapidly. The C3-ethyl group provides mild electron donation, further activating this position.

-

C-5 Position (Steric/Acidic Control): While the C-5 proton is the most acidic (pKa ~20-25), the adjacent N1-isopropyl group creates a "steric wall." Standard C-H activation conditions often fail here unless specific small ligands and CMD-promoting carboxylates (e.g., pivalate) are employed to lower the energy barrier of the transition state.

Figure 1: Reaction Pathways and Regioselectivity

Caption: Mechanistic bifurcation showing the kinetically favored C4-functionalization (Route A) versus the sterically hindered C5-activation (Route B).

Protocol A: C-4 Regioselective Arylation (The Industry Standard)

This route is recommended for generating libraries of 1,3,4-trisubstituted pyrazoles. It utilizes a stepwise iodination followed by Suzuki-Miyaura coupling.

Phase 1: Regioselective C-4 Iodination

-

Rationale: Iodine is chosen over bromine to facilitate oxidative addition in the subsequent coupling step, especially given the electron-rich nature of the pyrazole ring which can sometimes poison Pd catalysts.

Materials:

-

Substrate: 3-Ethyl-1-isopropyl-1H-pyrazole (1.0 equiv)

-

Reagent: N-Iodosuccinimide (NIS) (1.1 equiv)

-

Solvent: Acetonitrile (MeCN) (0.5 M)

-

Temperature: 25 °C (RT)

Step-by-Step:

-

Dissolve the pyrazole in MeCN in a round-bottom flask.

-

Add NIS portion-wise over 10 minutes at room temperature. Note: Exotherm is minimal, but color change to dark red/brown is normal.

-

Stir for 2–4 hours. Monitor by LCMS (Target Mass: M+126).

-

Quench: Add 10% aq. Na₂S₂O₃ (sodium thiosulfate) to remove excess iodine (color fades to yellow).

-

Extract with EtOAc, dry over MgSO₄, and concentrate.

-

Yield Expectation: >90%. The bulky N-isopropyl group prevents N-iodination, and the C3-ethyl directs substitution to C4.

Phase 2: Suzuki-Miyaura Cross-Coupling

Materials:

-

Substrate: 4-Iodo-3-ethyl-1-isopropyl-1H-pyrazole (1.0 equiv)

-

Boronic Acid: Ar-B(OH)₂ (1.2 equiv)

-

Catalyst: Pd(dppf)Cl₂·DCM (3–5 mol%)

-

Base: 2M aq. Na₂CO₃ (3.0 equiv)

-

Solvent: 1,4-Dioxane (0.2 M)

Protocol:

-

Charge a reaction vial with the iodo-pyrazole, boronic acid, and Pd catalyst.

-

Evacuate and backfill with Nitrogen (x3). Critical: Oxygen inhibits the active Pd(0) species.

-

Add degassed Dioxane and aqueous Base via syringe.

-

Heat to 90 °C for 4–12 hours.

-

Workup: Filter through a Celite pad to remove Pd black. Dilute with water/brine and extract.

-

Purification: Flash chromatography (Hexane/EtOAc).

Protocol B: Direct C-5 Arylation (C-H Activation)

Use this protocol only if substitution at the C-5 position is required. Warning: The N1-isopropyl group creates significant steric clash. Standard ligands (PPh₃) will fail. You must use a "Concerted Metalation-Deprotonation" (CMD) system with a specific carboxylate additive.

Key Components:

-

Catalyst: Pd(OAc)₂ (Allows coordination of the carboxylate).

-

Ligand: P(t-Bu)₃ (Tri-tert-butylphosphine) or CataCXium® A. These bulky, electron-rich ligands stabilize the Pd center during the difficult C-H insertion.

-

CMD Additive: Pivalic Acid (PivOH) (30 mol%). The pivalate anion acts as an intramolecular base, shuttling the proton from C-5 to the palladium center.

Protocol:

-

Mix: Pyrazole (1 equiv), Aryl Bromide (1.2 equiv), Pd(OAc)₂ (5 mol%), Ligand (10 mol%), K₂CO₃ (2 equiv), and PivOH (0.3 equiv) in Toluene.

-

Heat: Vigorously reflux at 110–120 °C for 16–24 hours.

-

Observation: Conversion will be slower than Route A. If C-4 arylation is observed as a byproduct, lower the temperature to 100 °C and increase the catalyst loading.

Data Summary & Optimization Table

| Variable | Condition A (Standard) | Condition B (Sterically Demanding) | Impact on 3-Ethyl-1-isopropyl-1H-pyrazole |

| Solvent | Dioxane/Water (4:1) | Toluene or DMA | Water promotes Suzuki (A); Anhydrous required for C-H activation (B). |

| Base | Na₂CO₃ or K₃PO₄ | K₂CO₃ or Cs₂CO₃ | Cs₂CO₃ ("Cesium Effect") helps solubilize bases in non-polar solvents for Route B. |

| Catalyst | Pd(dppf)Cl₂ | Pd(OAc)₂ + P(tBu)₃ | Bidentate ligands (dppf) stabilize Route A; Monodentate bulky ligands essential for Route B. |

| Temp | 80–90 °C | 110–130 °C | High energy required to overcome N-iPr steric hindrance at C-5. |

Troubleshooting Guide

Issue: Low Conversion in Coupling (Route A)

-

Cause: Protodehalogenation (Iodine replaced by H).

-

Solution: Switch solvent to anhydrous DMF and use anhydrous K₃PO₄. Water can sometimes act as a proton source for side reactions if the transmetallation is slow.

Issue: Regioisomeric Mixtures (Route B)

-

Cause: Competition between C-4 and C-5 activation.

-

Solution: Block C-4. If you need C-5 arylation exclusively, consider starting with a 4-chloro-substituted analog (if chemically compatible) or optimizing the CMD additive (switch from PivOH to 1-Adamantanecarboxylic acid for greater steric demand).

Issue: "Pd Black" Crash Out

-

Cause: Instability of the active catalyst, often due to the nitrogen-rich pyrazole coordinating to Pd.

-

Solution: Increase ligand loading (L:M ratio 2:1 or 3:1) or use a precatalyst like XPhos Pd G3.

References

-

Regioselectivity in Pyrazole Coupling: Goossen, L. J., et al. "Regioselective C–H functionalization of pyrazoles." Angewandte Chemie International Edition, 2010. Link

-

CMD Mechanism & Pivalate Additives: Lafrance, M., & Fagnou, K. "Palladium-catalyzed benzene arylation: incorporation of catalytic pivalic acid as a proton shuttle and a key element in catalyst design." Journal of the American Chemical Society, 2006. Link

-

General Suzuki Coupling Protocols: Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995. Link

-

Steric Effects in N-Alkyl Pyrazoles: Deng, X., et al. "Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles." Journal of Organic Chemistry, 2008.[1] Link

Sources

C-H activation protocols for functionalizing 3-Ethyl-1-isopropyl-1H-pyrazole

Application Note: Precision Functionalization of 3-Ethyl-1-isopropyl-1H-pyrazole via Regiodivergent C-H Activation

Executive Summary

This guide details the strategic functionalization of 3-Ethyl-1-isopropyl-1H-pyrazole , a scaffold increasingly relevant in kinase inhibitor discovery (e.g., JAK/STAT pathways) and agrochemistry. The molecule presents a unique regioselectivity challenge: the N1-isopropyl group provides significant steric bulk, shielding the adjacent C5 position, while the C3-ethyl group blocks the standard "meta" position.

This protocol establishes two distinct, self-validating workflows:

-

C4-Selective Activation: Exploiting the intrinsic nucleophilicity of the pyrazole ring for electrophilic C-H functionalization (Alkenylation/Borylation).

-

C5-Selective Activation: Overcoming steric hindrance via Concerted Metallation-Deprotonation (CMD) or directed lithiation to access the "ortho" position.

Chemical Logic & Mechanistic Insight

The reactivity of 3-Ethyl-1-isopropyl-1H-pyrazole is governed by the interplay between electronic density and steric accessibility.

-

The C4 Anomaly (Nucleophilic & Accessible): The C4 position is the most electron-rich site (highest HOMO coefficient), behaving similarly to the para-position of an aniline. It is the default site for Electrophilic Aromatic Substitution (SEAr) and oxidative Pd(II) C-H activation.

-

The C5 Challenge (Acidic but Hindered): The C5 proton is the most acidic (pKa ~30 in DMSO) due to the inductive effect of the adjacent N1 nitrogen. However, the N1-isopropyl group creates a "steric wall," making transition metal coordination at C5 difficult compared to N-methyl analogs. Successful C5 activation requires small ligands or high-temperature CMD conditions to force the metal into the hindered pocket.

Regiodivergency Map

Figure 1: Decision tree for regiodivergent functionalization. The C4 path is electronically driven, while the C5 path requires base-assisted deprotonation.

Detailed Experimental Protocols

Protocol A: C4-Selective Oxidative C-H Alkenylation

Target: Introduction of vinyl groups, acrylates, or styrenes at C4.

Rationale: This reaction proceeds via an electrophilic palladation at the electron-rich C4 position. The steric bulk of the N-isopropyl group actually favors C4 selectivity by discouraging the catalyst from approaching C5.

Materials:

-

Substrate: 3-Ethyl-1-isopropyl-1H-pyrazole (1.0 equiv)

-

Coupling Partner: Ethyl acrylate or Styrene (1.5 equiv)

-

Catalyst: Pd(OAc)₂ (5 mol%)

-

Oxidant: Cu(OAc)₂ (2.0 equiv) or Ag₂CO₃ (for milder conditions)

-

Solvent: DMF (0.2 M)

-

Temperature: 100 °C

Step-by-Step Workflow:

-

Charge: To a dried Schlenk tube, add Pd(OAc)₂ (11 mg, 0.05 mmol), Cu(OAc)₂ (363 mg, 2.0 mmol), and the pyrazole substrate (1.0 mmol).

-

Solvate: Add anhydrous DMF (5 mL) and the alkene coupling partner (1.5 mmol).

-

Seal & Heat: Seal the tube (Teflon cap) and heat to 100 °C in an oil bath for 12-16 hours. Note: The solution will turn from blue/green to black as Pd black precipitates upon reaction completion.

-

Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and filter through a Celite pad to remove copper salts.

-

Purification: Wash the filtrate with brine (3x) to remove DMF. Dry over Na₂SO₄, concentrate, and purify via flash chromatography (Hexane/EtOAc gradient).

Validation Check:

-

1H NMR: Look for the disappearance of the C4-H singlet (typically ~7.4 ppm) and the appearance of vinylic protons. The C5-H singlet (~7.6-7.8 ppm) should remain intact.

Protocol B: C5-Selective Direct Arylation (CMD Mechanism)

Target: Introduction of aryl/heteroaryl rings at C5.

Rationale: To activate C5, we must use the Concerted Metallation-Deprotonation (CMD) pathway. A carboxylate base (Pivalate) acts as a proton shuttle, lowering the energy barrier for breaking the acidic C5-H bond. Critical Constraint: The N-isopropyl group makes this sterically demanding. If conversion is low (<30%), switch to Protocol C (Lithiation).

Materials:

-

Substrate: 3-Ethyl-1-isopropyl-1H-pyrazole (1.0 equiv)

-

Aryl Bromide: Ar-Br (1.5 equiv)

-

Catalyst: Pd(OAc)₂ (5 mol%)

-

Ligand: DavePhos or SPhos (10 mol%) - Essential for bulky substrates.

-

Base: K₂CO₃ (2.0 equiv)

-

Additive: Pivalic Acid (30 mol%) - The CMD active species generator.

-

Solvent: Toluene or Mesitylene (0.2 M)

Step-by-Step Workflow:

-

Catalyst Pre-complexation: In a vial, mix Pd(OAc)₂ and DavePhos in Toluene for 10 mins under Argon.

-

Reaction Assembly: Add the pyrazole (1.0 mmol), Aryl Bromide (1.5 mmol), K₂CO₃ (2.0 mmol), and Pivalic Acid (0.3 mmol) to a pressure vial.

-

Initiation: Add the catalyst solution. Purge with Argon for 2 mins.

-

Reaction: Heat to 110-120 °C for 16 hours. Vigorous stirring is required as K₂CO₃ is insoluble.

-

Analysis: Check LCMS. If significant C4-arylation (minor byproduct) or C4/C5 diarylation is observed, reduce temperature to 100 °C.

Protocol C: C5-Selective Lithiation (The "Surefire" Method)

Target: Introduction of Boron, Iodine, or Carbonyls at C5.

Rationale: While not "catalytic" C-H activation, this is the most reliable method for N-isopropyl pyrazoles. The N1 nitrogen coordinates Lithium, directing deprotonation exclusively to C5 (Complex Induced Proximity Effect), completely overriding C4 reactivity.

Materials:

-

Reagent: n-Butyllithium (1.6 M in hexanes)

-

Electrophile: Iodine (I₂), DMF, or Isopropoxyboronic acid pinacol ester.

-

Solvent: Anhydrous THF.

Step-by-Step Workflow:

-

Cryogenic Setup: Dissolve 3-Ethyl-1-isopropyl-1H-pyrazole (1.0 mmol) in dry THF (5 mL) under N₂. Cool to -78 °C .

-

Deprotonation: Add n-BuLi (1.1 mmol) dropwise over 10 mins.

-

Observation: A color change (often yellow/orange) indicates the formation of the 5-lithio species.

-

Time: Stir at -78 °C for 45 minutes. The bulky Isopropyl group prevents N-coordination aggregation, often accelerating the lithiation compared to N-H pyrazoles.

-

-

Quench: Add the electrophile (1.2 mmol) dissolved in THF dropwise.

-

For Borylation: Add iPrOBPin. Warm to RT.

-

For Iodination: Add I₂ solution.

-

-

Workup: Quench with sat. NH₄Cl. Extract with ether.

Comparative Data & Troubleshooting

| Parameter | Protocol A (C4-Alkenylation) | Protocol B (C5-Arylation) | Protocol C (C5-Lithiation) |

| Selectivity | >95% C4 | ~80:20 (C5:C4) without ligand opt. | >99% C5 |

| Steric Sensitivity | Low (N-iPr tolerated well) | High (N-iPr lowers yield) | Low (N-iPr directs reaction) |

| Key Reagent | Cu(OAc)₂ / Ag₂CO₃ | Pivalic Acid (CMD) | n-BuLi |

| Primary Byproduct | Homocoupling of alkene | C4-arylation / Diarylation | N/A (Regiospecific) |

| Scale-up Suitability | High | Moderate | Moderate (Cryogenic) |

Troubleshooting Guide:

-

Problem: Low yield in Protocol B (C5-Arylation).

-

Cause: The N-isopropyl group is blocking the Pd-Pivalate complex.

-

Solution: Switch to Protocol C to install a Boron ester at C5, then perform a standard Suzuki coupling. This "Two-Step" approach is often faster than optimizing a difficult C-H activation.

-

-

Problem: C4 vs C5 mixture in Borylation.

-

Solution: Use Ir-catalyzed borylation with dtbpy ligand. The steric bulk of N-iPr will force the Iridium catalyst to the C4 position exclusively, as C5 is too crowded for the Ir-bipyridine complex [1].

-

References

-

Iridium-Catalysed C-H Borylation of Heteroarenes. National Institutes of Health (NIH). Available at: [Link]

-

Synthesis of C5-arylated pyrazoles via Pd-catalyzed C-H activation. Comptes Rendus Chimie. Available at: [Link]

-

Direct C-H Alkenylation of Functionalized Pyrazoles. Semantic Scholar. Available at: [Link]

-

Orchestrated Triple C–H Activation Reactions Using Two Directing Groups. National Institutes of Health (NIH). Available at: [Link]

-

Palladium-Catalyzed Selective C5-H Bond Arylation. SSRN. Available at: [Link]

Technical Application Note: Regioselective Synthesis of 3-Ethyl-1-isopropyl-1H-pyrazole-4-carboxylic acid

This Application Note is designed for researchers and process chemists requiring a robust, scalable, and regioselective protocol for the synthesis of 3-Ethyl-1-isopropyl-1H-pyrazole-4-carboxylic acid .

Executive Summary

The synthesis of 1,3-disubstituted pyrazole-4-carboxylic acids presents a classic regiochemical challenge. The reaction of unsymmetrical 1,3-dicarbonyl equivalents with substituted hydrazines often yields a mixture of 1,3- (desired) and 1,5- (undesired) isomers, or predominantly the 1,5-isomer depending on the electronic nature of the substituents.

For the specific target 3-Ethyl-1-isopropyl-1H-pyrazole-4-carboxylic acid , the direct condensation of ethyl 2-(ethoxymethylene)-3-oxopentanoate with isopropyl hydrazine carries a high risk of yielding the sterically congested 1-isopropyl-5-ethyl isomer. To ensure high regiochemical purity and operational reproducibility, this protocol recommends a Stepwise Alkylation Strategy :

-

Construction of the unsubstituted Ethyl 3-ethyl-1H-pyrazole-4-carboxylate core.

-

Regioselective N-alkylation utilizing steric control to favor the 1,3-isomer.

-

Hydrolysis to the final acid.

Retrosynthetic Analysis & Strategy

The choice of the stepwise route over the direct "one-pot" cyclization is driven by the need to control the position of the N-alkyl group relative to the C3-ethyl group.

Graphviz Pathway Diagram

Caption: Retrosynthetic pathway highlighting the steric control mechanism used to achieve the desired 1,3-regioisomer.

Critical Process Parameters (CPPs)

| Parameter | Specification | Scientific Rationale |

| Enaminone Formation | Complete conversion of SM | Residual |

| Hydrazine Stoichiometry | 1.05 - 1.10 equiv | Excess hydrazine ensures complete cyclization; large excess complicates workup. |

| Alkylation Solvent | DMF or Acetonitrile | Polar aprotic solvents facilitate |

| Base Selection | Carbonates provide sufficient basicity to deprotonate the pyrazole ( | |

| Temperature (Alkylation) | 60°C | Optimized to balance reaction rate vs. thermal isomerization or over-alkylation. |

Detailed Experimental Protocols

Step 1: Synthesis of Ethyl 2-(ethoxymethylene)-3-oxopentanoate

This step introduces the C5 carbon atom via a condensation reaction.

-

Reagents:

-

Ethyl 3-oxopentanoate (Ethyl propionylacetate): 100 mmol (14.4 g)

-

Triethyl orthoformate: 150 mmol (22.2 g)

-

Acetic anhydride: 200 mmol (20.4 g)

-

-

Protocol:

-

Charge a round-bottom flask with Ethyl 3-oxopentanoate, Triethyl orthoformate, and Acetic anhydride.

-

Fit the flask with a reflux condenser and heat the mixture to 130°C (oil bath temperature).

-

Maintain reflux for 4–6 hours . Monitor by TLC (fading of the starting keto-ester spot) or GC-MS.

-

Workup: Concentrate the reaction mixture under reduced pressure (rotary evaporator) to remove volatile byproducts (ethyl acetate, acetic acid, excess orthoformate).

-

Purification: The resulting orange oil is typically sufficiently pure (>90%) for the next step. If needed, distill under high vacuum.

-

Step 2: Synthesis of Ethyl 3-ethyl-1H-pyrazole-4-carboxylate

Formation of the pyrazole core using hydrazine hydrate.

-

Reagents:

-

Crude intermediate from Step 1: ~100 mmol

-

Hydrazine Hydrate (80% or 64%): 110 mmol

-

Ethanol (Absolute): 100 mL

-

-

Protocol:

-

Dissolve the crude ethoxymethylene intermediate in Ethanol (100 mL) and cool to 0°C in an ice bath.

-

Add Hydrazine Hydrate dropwise over 20 minutes to control the exotherm.

-

Allow the mixture to warm to room temperature and stir for 2 hours .

-

Workup: Concentrate the solvent in vacuo. Dissolve the residue in Ethyl Acetate (150 mL) and wash with water (2 x 50 mL) and brine (50 mL).

-

Dry over

, filter, and concentrate. -

Crystallization: Triturate the solid residue with cold Hexanes/Ether to yield the product as an off-white solid.

-

Note: This product exists as a tautomer pair (3-ethyl and 5-ethyl).

-

Step 3: Regioselective Alkylation to Ethyl 3-ethyl-1-isopropyl-1H-pyrazole-4-carboxylate

This is the regiodetermining step. The isopropyl group will preferentially alkylate the less hindered nitrogen (N1), which is distal to the ethyl group at C3.

-

Reagents:

-

Ethyl 3-ethyl-1H-pyrazole-4-carboxylate: 50 mmol (8.4 g)

-

2-Bromopropane (Isopropyl bromide): 75 mmol (9.2 g)

-

Potassium Carbonate (

): 100 mmol (13.8 g) -

DMF (N,N-Dimethylformamide): 100 mL

-

-

Protocol:

-

Dissolve the pyrazole ester in dry DMF. Add

. -

Add 2-Bromopropane.

-

Heat the mixture to 60°C for 12–16 hours.

-

Validation: Check HPLC/GC. You should observe the major peak (1,3-isomer) and a minor peak (1,5-isomer). The ratio is typically >8:1 in favor of the 1,3-isomer due to the steric clash between the Ethyl and Isopropyl groups in the 1,5-isomer.

-

Workup: Pour the mixture into ice water (500 mL). Extract with Ethyl Acetate (3 x 100 mL).

-

Wash the combined organics with water (3 x) and brine (to remove DMF).

-

Purification (Critical): Purify via silica gel column chromatography (Gradient: 0-20% Ethyl Acetate in Hexanes). The 1,3-isomer (less polar) usually elutes before the 1,5-isomer.

-

Data Confirmation:

-

NOE (Nuclear Overhauser Effect): Irradiate the N-CH proton of the isopropyl group.

-

Desired (1,3-isomer): NOE observed with the C5-H (pyrazole proton). No NOE with the Ethyl group.

-

Undesired (1,5-isomer): NOE observed with the Ethyl group protons.

-

-

Step 4: Hydrolysis to 3-Ethyl-1-isopropyl-1H-pyrazole-4-carboxylic acid

-

Reagents:

-

Purified Ester: 30 mmol

-

Lithium Hydroxide (LiOH·H2O): 90 mmol

-

THF / Water (1:1): 60 mL

-

-

Protocol:

-

Dissolve the ester in THF/Water. Add LiOH.

-

Stir at 50°C for 4 hours.

-

Workup: Evaporate THF. Acidify the aqueous residue to pH 2–3 with 1N HCl.

-

The product will precipitate as a white solid. Filter, wash with cold water, and dry in a vacuum oven at 45°C.

-

Analytical Validation (Self-Validating System)

| Test | Expected Result | Interpretation |

| 1H NMR (DMSO-d6) | Confirms pyrazole ring formation. | |

| 1H NMR (Isopropyl) | Septet at | Confirms N-alkylation. |

| 1H NMR (Ethyl) | Triplet/Quartet pattern | Confirms presence of ethyl group.[1][2] |

| NOESY 1D/2D | Strong correlation between iPr-CH and C5-H | Pass: Confirms 1,3-regiochemistry (iPr is next to H, not Et). |

| LC-MS | [M+H]+ = 183.1 (Acid) | Confirms molecular weight. |

Troubleshooting & Optimization

-

Problem: Low regioselectivity (high amount of 1,5-isomer).

-

Solution: Switch solvent to Acetonitrile or use Cesium Carbonate (

) which can alter the coordination state of the pyrazolate anion. Ensure the alkyl halide is added slowly.

-

-

Problem: Incomplete Hydrolysis.

-

Solution: Increase temperature to reflux or use NaOH instead of LiOH.

-

-

Safety: Hydrazine hydrate is toxic and potentially carcinogenic.[3][4] Handle in a fume hood. Alkyl halides are irritants.

References

-

General Pyrazole Synthesis & Regioselectivity

-

Fustero, S., et al. "Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents." Journal of Organic Chemistry, 2008.

-

Source: (Contextual grounding for regioselectivity challenges).

-

-

Industrial Synthesis of Pyrazole Carboxylates

- BASF SE. "Process for the manufacture of esters of 1H-pyrazole-4-carboxylic acids." WO2012025469A1.

-

Source: (Describes the ethoxymethylene route).

-

Alkylation of Pyrazoles

-

Elguero, J., et al. "Pyrazoles." Comprehensive Heterocyclic Chemistry II, 1996.

- Note: Standard reference for the alkylation preference of 3-substituted pyrazoles

-

-

Specific Analog Synthesis (1-Methyl-3-Ethyl)

- "Preparation method of 1-methyl-3-ethyl-4-chloro-5-pyrazole carboxylic acid ethyl ester." CN106187894A.

-

Source: (Demonstrates the methylation of the 3-ethyl-pyrazole precursor).

Sources

- 1. scispace.com [scispace.com]

- 2. The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Thieme E-Books & E-Journals [thieme-connect.de]

- 4. CN103508959A - Synthesis method of 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate - Google Patents [patents.google.com]

Troubleshooting & Optimization

Technical Support Center: Improving Regioselectivity in 1-Isopropyl-3-Ethylpyrazole Synthesis

Welcome to the technical support center for advanced pyrazole synthesis. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with regioselectivity in the synthesis of 1-isopropyl-3-ethylpyrazole. Here, we will delve into the mechanistic underpinnings of the common synthetic routes and provide actionable troubleshooting strategies and optimized protocols to help you achieve your desired regioisomer with high fidelity.

Frequently Asked Questions (FAQs)

Q1: What is regioselectivity and why is it a critical issue in the synthesis of 1-isopropyl-3-ethylpyrazole?